molecular formula C8H5BrF5NO B1447687 2-Bromo-5-(difluoromethoxy)-4-(trifluoromethyl)aniline CAS No. 1805520-49-3

2-Bromo-5-(difluoromethoxy)-4-(trifluoromethyl)aniline

Cat. No. B1447687
M. Wt: 306.03 g/mol
InChI Key: HAMLZHAGCICFLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-Bromo-5-(difluoromethoxy)-4-(trifluoromethyl)aniline” is an organic compound that contains an aniline group, which is an amino group (-NH2) attached to a benzene ring. It also contains a bromine atom (Br), a difluoromethoxy group (-OCHF2), and a trifluoromethyl group (-CF3) attached to the benzene ring .


Molecular Structure Analysis

The molecular structure of this compound would be based on the benzene ring of the aniline group, with the bromine, difluoromethoxy, and trifluoromethyl groups attached at the 2nd, 5th, and 4th carbon atoms, respectively. The exact spatial arrangement would depend on the specific synthesis conditions .


Chemical Reactions Analysis

As an aniline derivative, this compound could potentially undergo reactions typical of anilines, such as acylation or diazotization. The presence of the bromine atom could also make it a candidate for reactions involving halogen exchange .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the highly electronegative fluorine atoms in the difluoromethoxy and trifluoromethyl groups could make the compound relatively polar .

Future Directions

The potential applications and future directions for this compound would depend on its properties and reactivity. It could potentially be used as a building block in the synthesis of more complex molecules, or it could have applications in fields like materials science or medicinal chemistry .

properties

IUPAC Name

2-bromo-5-(difluoromethoxy)-4-(trifluoromethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrF5NO/c9-4-1-3(8(12,13)14)6(2-5(4)15)16-7(10)11/h1-2,7H,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAMLZHAGCICFLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Br)N)OC(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrF5NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-5-(difluoromethoxy)-4-(trifluoromethyl)aniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Bromo-5-(difluoromethoxy)-4-(trifluoromethyl)aniline
Reactant of Route 2
2-Bromo-5-(difluoromethoxy)-4-(trifluoromethyl)aniline
Reactant of Route 3
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Reactant of Route 4
2-Bromo-5-(difluoromethoxy)-4-(trifluoromethyl)aniline
Reactant of Route 5
2-Bromo-5-(difluoromethoxy)-4-(trifluoromethyl)aniline
Reactant of Route 6
2-Bromo-5-(difluoromethoxy)-4-(trifluoromethyl)aniline

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